Methyl 2-(Boc-amino)-3-methyl-2-butenoate
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Overview
Description
Methyl 2-(Boc-amino)-3-methyl-2-butenoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Boc-amino)-3-methyl-2-butenoate typically involves the protection of an amino group with a Boc group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Boc-amino)-3-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(Boc-amino)-3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules where selective protection of amino groups is required.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(Boc-amino)-3-methyl-2-butenoate involves the protection of the amino group by the Boc group. The Boc group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions. This selective deprotection allows for the stepwise synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(Cbz-amino)-3-methyl-2-butenoate: Features a carbobenzyloxy (Cbz) protected amino group.
Methyl 2-(Fmoc-amino)-3-methyl-2-butenoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
Methyl 2-(Boc-amino)-3-methyl-2-butenoate is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h1-6H3,(H,12,14) |
InChI Key |
VANRTNRYGXJZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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